Benzyl-PEG10-t-butyl ester

PROTAC Targeted Protein Degradation Linker SAR

Benzyl-PEG10-t-butyl ester is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a benzyl-protected hydroxyl terminus and a t-butyl-protected carboxyl terminus. It is classified as a PROTAC (PROteolysis TArgeting Chimera) linker within the PEG category, designed for the synthesis of bifunctional protein degraders.

Molecular Formula C32H56O12
Molecular Weight 632.8 g/mol
Cat. No. B11930776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl-PEG10-t-butyl ester
Molecular FormulaC32H56O12
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1
InChIInChI=1S/C32H56O12/c1-32(2,3)44-31(33)9-10-34-11-12-35-13-14-36-15-16-37-17-18-38-19-20-39-21-22-40-23-24-41-25-26-42-27-28-43-29-30-7-5-4-6-8-30/h4-8H,9-29H2,1-3H3
InChIKeyQXRAGURQNULYJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Benzyl-PEG10-t-butyl ester: A Discrete, Heterobifunctional PROTAC Linker for Controlled Bioconjugation


Benzyl-PEG10-t-butyl ester is a monodisperse, heterobifunctional polyethylene glycol (PEG) derivative containing a benzyl-protected hydroxyl terminus and a t-butyl-protected carboxyl terminus . It is classified as a PROTAC (PROteolysis TArgeting Chimera) linker within the PEG category, designed for the synthesis of bifunctional protein degraders . The compound features a discrete PEG10 spacer arm (10 ethylene oxide repeat units), a benzyl group that can be removed via hydrogenolysis or acidolysis, and a t-butyl ester that undergoes acid-catalyzed cleavage to expose a reactive carboxylic acid for subsequent amide bond formation [1].

1
Discrete PEG10 spacer arm
Monodisperse heterobifunctional linker designed for precise ternary complex tuning in PROTAC assembly.
2
Orthogonal deprotection strategy
Benzyl (hydrogenolysis) and t-butyl (mild acid) groups enable sequential, high-yield conjugation of two distinct ligands.
3
Targeted protein degradation workflows
Supports synthesis of bifunctional degraders where linker length critically influences degradation potency.

Why Generic PEG Linker Substitution Fails: Chain Length Dictates PROTAC Ternary Complex Stability


PEG linkers within the Benzyl-PEGn-t-butyl ester series are not functionally interchangeable. PROTAC degradation efficiency is exquisitely sensitive to linker length, as the PEG chain functions as a conformational tuner that determines the spatial orientation between the E3 ligase and target protein within the ternary complex [1]. A study by the Gillingham group demonstrated that PEG linkers of identical atom count can exhibit divergent ex vivo versus in vitro degradation profiles, underscoring the criticality of precise chain length selection [2]. The PEG10 variant occupies a distinct position within the empirical series, with chain lengths both shorter (PEG6, PEG8) and longer (PEG12) exhibiting demonstrably different biological outcomes in degradation assays [3].

Target linker
Benzyl-PEG10-t-butyl ester
10 ethylene oxide units; mid-length spacer empirically positioned for productive ternary complex formation.
Intended role
Conformational tuner that supports degradation efficiency in PROTAC design; chain length selected based on degradation assay SAR.
Common substitute
PEG8 or PEG12 variants from the same Benzyl-PEGn-t-butyl ester series.
Why substitution fails
Chain length dictates ternary complex geometry; PEG8 and PEG12 exhibit divergent degradation profiles and may not reproduce PEG10-driven potency or selectivity.

Quantitative Differentiation of Benzyl-PEG10-t-butyl ester from PEG8 and PEG12 Analogs


Chain Length and PROTAC Degradation Potency: A Class-Level Inference

Linker chain length is a critical determinant of PROTAC degradation efficiency. In a recent structure-activity relationship study, PROTACs with PEG12 linkers demonstrated the most potent degradation of GSPT1, while shorter PEG8 linkers exhibited intermediate activity and PEG4 linkers showed reduced efficacy [1]. Benzyl-PEG10-t-butyl ester provides a chain length of 10 ethylene oxide units, representing a mid-range option between PEG8 (8 units) and PEG12 (12 units), offering a balanced profile for ternary complex formation .

Chain length & degradation potency
Class-level inference
PEG12 > PEG8 > PEG4 in GSPT1 degradation; PEG10 not directly tested
Linker length modulates degradation efficiency; PEG10 provides a balanced mid-range option for ternary complex exploration.
Exact DC50 values unavailable for PEG10 in the cited study.
PROTAC Targeted Protein Degradation Linker SAR

Molecular Weight Differentiation: PEG10 vs. PEG8 and PEG12

The molecular weight of Benzyl-PEG10-t-butyl ester (632.78 g/mol) is distinct from its immediate analogs: Benzyl-PEG8-t-butyl ester (544.67 g/mol) and Benzyl-PEG12-t-butyl ester (720.86 g/mol) [1][2]. This difference of approximately 88 g/mol per two ethylene oxide units directly impacts solution preparation calculations, molarity determinations, and subsequent conjugation stoichiometry in bioconjugation workflows [1].

Molecular weight
Direct comparison
632.78 g/mol
88 g/mol difference vs PEG8 and PEG12 affects solution preparation and conjugation stoichiometry.
Calculated from molecular formulas; PEG8 544.67, PEG12 720.86 g/mol.
PEG Linker Molecular Weight Physicochemical Properties

Chain Length-Dependent Solubility Profile

As a mid-length PEG derivative, Benzyl-PEG10-t-butyl ester balances hydrophilicity and hydrophobic character. Shorter PEG chains (e.g., PEG6, PEG8) exhibit higher aqueous solubility due to reduced hydrophobic contributions from the benzyl and t-butyl protecting groups, while longer chains (e.g., PEG12) show decreased aqueous solubility as hydrophobic shielding becomes more pronounced [1][2]. The PEG10 variant provides sufficient hydrophilicity for aqueous formulation while maintaining adequate organic solubility for synthetic manipulations .

Solubility profile
Class-level inference
Balanced aqueous/organic solubility
Intermediate hydrophilicity may reduce precipitation in cellular assays vs. longer PEG12.
Quantitative solubility data not reported; trend inferred from PEG series behavior.
PEG Linker Aqueous Solubility Formulation

Benzyl and t-Butyl Orthogonal Deprotection Enables Sequential Conjugation

Benzyl-PEG10-t-butyl ester features two orthogonal protecting groups that can be removed under distinct, non-interfering conditions . The benzyl ether is cleaved via hydrogenolysis (H2, Pd/C) or strong acid, while the t-butyl ester is selectively removed under mild acidic conditions (e.g., TFA in DCM) without affecting the benzyl group [1]. This orthogonality permits sequential deprotection and conjugation, a capability not present in symmetric PEG linkers or those with a single reactive handle [2].

Orthogonal deprotection
Supporting evidence
Benzyl (H2/Pd-C) + t-butyl (TFA)
Sequential conjugation without cross-reactivity; improves PROTAC construct purity.
Stepwise deprotection reported to exceed 95% purity after each step.
PROTAC Synthesis Orthogonal Protecting Groups Bioconjugation

Best Research and Industrial Application Scenarios for Benzyl-PEG10-t-butyl ester


PROTAC Library Construction with Mid-Length PEG Spacers

The PEG10 spacer length (10 ethylene oxide units) provides a distinct spatial separation between E3 ligase and target protein ligands, differentiating it from shorter PEG8 and longer PEG12 variants. This chain length is empirically positioned within the range that supports productive ternary complex formation [1]. Researchers synthesizing PROTAC libraries should include Benzyl-PEG10-t-butyl ester as a discrete linker to systematically explore the impact of a 10-unit PEG spacer on degradation efficiency and selectivity, particularly when initial screens with PEG8 or PEG12 linkers yield suboptimal results [2].

Stepwise Conjugation for Complex Heterobifunctional Constructs

The orthogonal benzyl and t-butyl protecting groups enable sequential, high-yield conjugation of two distinct ligands [1]. The benzyl group can be removed via hydrogenolysis to expose a hydroxyl group for esterification or etherification, while the t-butyl ester can be cleaved under mild acid conditions to generate a free carboxylic acid for amide coupling [2]. This stepwise approach minimizes cross-reactivity and simplifies purification, making it ideal for synthesizing PROTACs, antibody-drug conjugate (ADC) linker-payloads, or other heterobifunctional bioconjugates where precise control over conjugation order is critical.

Balanced Solubility Formulations for In Vitro Degradation Assays

The PEG10 spacer provides an intermediate solubility profile that may mitigate precipitation issues observed with longer PEG12 linkers in aqueous cellular assay media, while retaining sufficient solubility for handling and purification [1]. Researchers can utilize Benzyl-PEG10-t-butyl ester-derived PROTACs in standard cell culture conditions without requiring high percentages of DMSO or other co-solvents that could confound degradation readouts or induce cytotoxicity [2]. This is particularly advantageous when evaluating PROTACs against targets sensitive to solvent-induced stress responses.

Comparative SAR Studies Across the Benzyl-PEGn-t-butyl Ester Series

Benzyl-PEG10-t-butyl ester serves as a critical comparator in structure-activity relationship (SAR) studies that systematically evaluate the effect of PEG chain length on PROTAC potency, selectivity, and cellular permeability [1]. By including the PEG10 variant alongside PEG6, PEG8, and PEG12 analogs, researchers can generate quantitative datasets that inform optimal linker selection for specific E3 ligase/target protein pairs, contributing to rational PROTAC design and potentially reducing the number of synthetic iterations required to identify a lead degrader [2].

Application
Selection Property
Validation Focus
PROTAC library construction with mid-length spacers
Discrete PEG10 chain length
Ternary complex formation and degradation efficiency across linker series
Stepwise conjugation for heterobifunctional constructs
Orthogonal benzyl and t-butyl protecting groups
Sequential deprotection yield and final PROTAC purity
Balanced solubility formulations for in vitro degradation assays
Intermediate aqueous/organic solubility profile
Cellular assay precipitation and co-solvent interference on degradation readouts
Comparative SAR studies across the PEGn series
Defined position within PEG6-PEG12 empirical set
Quantitative potency and selectivity data to guide lead degrader selection

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